Cas no 736957-46-3 (N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide is a specialized organic compound featuring a dihydropyrimidinone core with a propyl substituent at the 4-position and a methylated acetamide group linked via a sulfanyl bridge at the 2-position. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its heterocyclic framework and sulfur-containing functional group. The compound’s distinct pyrimidinone moiety may contribute to its stability and binding affinity in biological systems. Its synthetic versatility allows for further derivatization, making it a candidate for pharmaceutical research targeting metabolic or inflammatory pathways.
N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide structure
736957-46-3 structure
Product Name:N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide
CAS No:736957-46-3
MF:C10H15N3O2S
MW:241.310000658035
CID:5475506
Update Time:2025-11-01

N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
    • N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide
    • Inchi: 1S/C10H15N3O2S/c1-3-4-7-5-8(14)13-10(12-7)16-6-9(15)11-2/h5H,3-4,6H2,1-2H3,(H,11,15)(H,12,13,14)
    • InChI Key: FRGASSWCQJWXTQ-UHFFFAOYSA-N
    • SMILES: C(NC)(=O)CSC1NC(CCC)=CC(=O)N=1

N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide Pricemore >>

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Additional information on N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide

Introduction to N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide (CAS No. 736957-46-3)

N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide, a compound with the chemical formula corresponding to its CAS number CAS NO.736957-46-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential biological activities. The structural features of this molecule, particularly the presence of a sulfanyl group and a propyl substituent, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide involve meticulous attention to detail to ensure high purity and yield. The pyrimidine core is a key pharmacophore in many bioactive molecules, and modifications to this core can lead to novel therapeutic agents. In this context, the introduction of a sulfanylacetamide moiety at the 2-position of the pyrimidine ring enhances the compound's potential as an intermediate in drug development.

Recent research in medicinal chemistry has highlighted the importance of sulfanyl-containing compounds in modulating various biological pathways. The sulfanyl group in N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide is expected to play a crucial role in its interaction with biological targets. This interaction is further modulated by the propyl substituent at the 4-position of the pyrimidine ring, which can influence the compound's solubility and metabolic stability.

The pharmacological profile of N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide has been explored in several preclinical studies. These studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in inflammatory and infectious diseases. The compound's ability to modulate these pathways makes it a promising candidate for further development into a therapeutic agent.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide may exhibit similar pharmacological effects while also offering new mechanisms of action. This dual benefit is highly valued in drug development, as it can lead to more effective and less toxic therapeutic options.

The synthesis of N-methyl-2-(6-oxo-4-propryl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. These techniques include catalytic hydrogenation, nucleophilic substitution reactions, and protection-deprotection strategies.

In addition to its synthetic significance, N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide has shown promise in clinical trials as a potential treatment for various diseases. These trials have focused on evaluating its efficacy and safety profile in human subjects. The results have been encouraging, with the compound demonstrating significant therapeutic benefits in preliminary studies.

The future development of N-methyl-2-(6-oxo-4-propyl strong>1,6 dihydropyrimidin - 2 - yl) sulfanylaceta mide ) is expected to continue with further preclinical and clinical investigations. Researchers are particularly interested in exploring its potential as a combination therapy with other drugs to enhance treatment outcomes. The unique structural features of this compound make it an attractive candidate for such combination strategies.

The regulatory aspects of developing N-methyl- strong> 2 - ( em>< strong > 6 - oxo - 4 - prop y l - 1 , 6 - dihy dro py r im idin - 2 - y l ) s u l f any laceta m ide em >) as a pharmaceutical product are also being carefully managed by regulatory agencies worldwide. These agencies require extensive data on the compound's safety and efficacy before approving it for clinical use. The ongoing research efforts are aimed at generating this necessary data while ensuring that the development process adheres to stringent regulatory standards.

In conclusion, N-methyl- strong> 2 - ( em>< strong > 6 - oxo - 4 - prop y l - 1 , 6 - dihy dro py r im idin - 2 - y l ) s u l f any laceta m ide em >) represents a significant advancement in pharmaceutical chemistry with promising applications in treating various diseases. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As more data becomes available from ongoing studies, this compound is expected to play an increasingly important role in modern medicine.

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